molecular formula C14H16N4O4 B2517628 2-methoxy-3-{[1-(1,2-oxazole-5-carbonyl)piperidin-3-yl]oxy}pyrazine CAS No. 2034436-60-5

2-methoxy-3-{[1-(1,2-oxazole-5-carbonyl)piperidin-3-yl]oxy}pyrazine

Cat. No.: B2517628
CAS No.: 2034436-60-5
M. Wt: 304.306
InChI Key: RSWOOBUBVJKGEN-UHFFFAOYSA-N
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Description

2-methoxy-3-{[1-(1,2-oxazole-5-carbonyl)piperidin-3-yl]oxy}pyrazine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazine ring substituted with a methoxy group and a piperidinyl-oxazole moiety

Scientific Research Applications

2-methoxy-3-{[1-(1,2-oxazole-5-carbonyl)piperidin-3-yl]oxy}pyrazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-3-{[1-(1,2-oxazole-5-carbonyl)piperidin-3-yl]oxy}pyrazine typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrazine ring, followed by the introduction of the methoxy group and the piperidinyl-oxazole moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-3-{[1-(1,2-oxazole-5-carbonyl)piperidin-3-yl]oxy}pyrazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The pyrazine ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methoxy-substituted aldehydes or acids, while reduction of the oxazole ring can produce various reduced derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-3-{[1-(1,2,4-triazole-5-carbonyl)piperidin-3-yl]oxy}pyrazine
  • 2-methoxy-3-{[1-(1,3-oxazole-5-carbonyl)piperidin-3-yl]oxy}pyrazine
  • 2-methoxy-3-{[1-(1,2,5-thiadiazole-5-carbonyl)piperidin-3-yl]oxy}pyrazine

Uniqueness

2-methoxy-3-{[1-(1,2-oxazole-5-carbonyl)piperidin-3-yl]oxy}pyrazine is unique due to its specific substitution pattern and the presence of both oxazole and piperidine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]-(1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4/c1-20-12-13(16-7-6-15-12)21-10-3-2-8-18(9-10)14(19)11-4-5-17-22-11/h4-7,10H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWOOBUBVJKGEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1OC2CCCN(C2)C(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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